1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-18(20-15-17-10-4-5-11-19(17)26-20)12-14-23-21(25)22-13-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,15,18,24H,6,9,12-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJRZBGBUTZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences and Implications
Aromatic Substituents: The benzofuran group in the target compound introduces a fused heterocyclic system, which may enhance binding to aromatic-rich biological targets (e.g., kinases or GPCRs) compared to simpler phenyl or chlorophenyl groups . Trifluoromethyl groups (S3) increase electronegativity and metabolic stability, making S3 more resistant to oxidative degradation than the hydroxypropyl-containing target compound .
Aliphatic Chains :
- The hydroxypropyl chain in the target compound introduces polarity, improving aqueous solubility relative to lipophilic groups like diisopropyl () or trifluoromethyl (S3).
- Diisopropyl and 3-phenylpropyl groups () contribute to steric hindrance, which may reduce off-target interactions but limit binding to narrow active sites.
Halogen vs. Heterocyclic Moieties :
- The chlorophenyl group () enables halogen bonding, a feature absent in the target compound but critical for interactions with biomolecules like proteases .
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